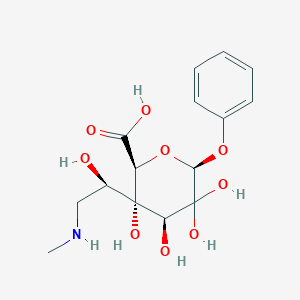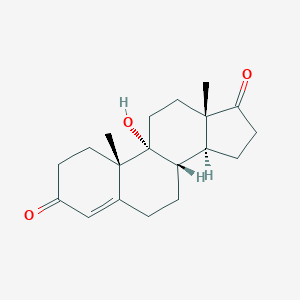
9-Hydroxy-4-androstene-3,17-dione
Overview
Description
9-Hydroxy-4-androstene-3,17-dione is a significant intermediate in the synthesis of various steroidal pharmaceuticals. This compound is a hydroxylated derivative of 4-androstene-3,17-dione and is widely used in the production of anti-inflammatory, anti-tumor, and anti-microbial drugs .
Mechanism of Action
Target of Action
9-Hydroxy-4-androstene-3,17-dione (9alpha-Hydroxyandrostenedione) is a steroid hormone that can be biosynthetically transformed from phytosterols by Mycobacterium strains . The primary targets of this compound are the enzymes 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .
Mode of Action
The compound interacts with its targets, KstD and Ksh, in a complex oxidative catabolic process . KstD can remove hydrogen atoms of C-1 and C-2 in the ring A of 9-OHAD and form 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD) . KSH, which consists of a terminal oxygenase (KshA) and ferredoxin reductase (KshB), carries out the reaction with the concomitant oxidation of NADH to NAD+ .
Biochemical Pathways
The conversion of phytosterols to steroid synthons by engineered Mycolicibacteria is one of the core steps in the commercial production of steroid hormones . This process requires about 10 equivalent flavin adenine dinucleotide (FAD) . Overexpressing ribB and ribC, two key genes involved in FAD synthesis, could significantly enhance the amount of intracellular FAD and the production of 9-OHAD .
Pharmacokinetics
It’s known that the compound can be biosynthetically transformed from phytosterols by mycobacterium strains . The conversion rates of the ADD- and 9OH-AD-producing mutants transforming phytosterol were 42.5 and 40.3%, respectively .
Result of Action
The result of the action of 9alpha-Hydroxyandrostenedione is the production of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), which is a significant intermediate for the synthesis of glucocorticoid drugs . A robust strain NF-P2 was obtained, which could produce 9.02 g/L 9-OHAD after adding 15 g/L phytosterols with productivity of 0.075 g/ (L h), which was 66.7% higher than that produced by the original strain .
Action Environment
The action of 9alpha-Hydroxyandrostenedione can be influenced by environmental factors. For example, the insufficient supply of FAD may be a common issue limiting the conversion process . Also, the viable cell numbers decreased by 20.1%, which was attributed to sharply increased levels of H2O2 because of the regeneration of FAD from FADH2 .
Biochemical Analysis
Biochemical Properties
9-Hydroxy-4-androstene-3,17-dione is involved in several biochemical reactions, primarily through its interactions with enzymes such as 3-ketosteroid-9alpha-hydroxylase and 3-ketosteroid-Delta1-dehydrogenase. These enzymes catalyze the hydroxylation and dehydrogenation of steroid substrates, respectively. The compound’s interaction with these enzymes is essential for its conversion from 4-androstene-3,17-dione to this compound. Additionally, the compound interacts with other biomolecules such as NADH, which acts as a coenzyme in these reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in steroid metabolism and the regulation of metabolic flux. The compound’s impact on cell signaling pathways includes the modulation of enzyme activity and the regulation of metabolic pathways, which can influence cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. The compound acts as a substrate for 3-ketosteroid-9alpha-hydroxylase, which catalyzes the hydroxylation of the steroid nucleus. This reaction is coupled with the oxidation of NADH to NAD+. Additionally, this compound can inhibit or activate other enzymes involved in steroid metabolism, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound can degrade into by-products, which can affect its overall yield and purity. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the C19 and C22 steroid pathways. The compound interacts with enzymes such as 3-ketosteroid-Delta1-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase, which regulate the conversion of steroid precursors into active metabolites. These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s role in steroid biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are essential for its therapeutic efficacy and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in steroid metabolism. Additionally, this compound can be directed to specific organelles, such as the mitochondria, through targeting signals that facilitate its transport across cellular membranes. These localization patterns are crucial for the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 9-Hydroxy-4-androstene-3,17-dione typically involves the biotransformation of phytosterols using engineered strains of Mycobacterium. The process includes the deletion of specific genes such as 3-ketosteroid-Δ1-dehydrogenase to enhance the yield of the desired product . The reaction conditions often involve the use of Tris-HCl buffer, lysozyme, and sonication at low temperatures .
Industrial Production Methods
Industrial production methods focus on optimizing the conversion of phytosterols to this compound. This involves genetic modifications to Mycobacterium strains to improve the efficiency and yield of the biotransformation process. For instance, overexpressing key genes involved in flavin adenine dinucleotide (FAD) synthesis can significantly enhance the production .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of less oxidized steroids.
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include NADH, formate dehydrogenase, and specific enzymes like 3-phytosterone-9α-hydroxylase . The conditions often involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Major Products
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 4-androstene-3,17-dione, which are valuable intermediates in the synthesis of steroidal drugs .
Scientific Research Applications
9-Hydroxy-4-androstene-3,17-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Utilized in the production of anti-inflammatory and anti-tumor drugs.
Industry: Employed in the large-scale production of steroidal pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.
1,4-Androstadiene-3,17-dione: Used in the production of various steroidal drugs.
11β-Hydroxy-4-androstene-3,17-dione: A naturally occurring steroid produced in adrenal tissue
Uniqueness
9-Hydroxy-4-androstene-3,17-dione is unique due to its specific hydroxylation at the 9α position, which makes it a valuable intermediate for the synthesis of glucocorticoids and other steroidal pharmaceuticals. Its production through biotransformation of phytosterols also highlights its industrial significance .
Properties
IUPAC Name |
(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVJSSWZSJOGL-PLOWYNNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336076 | |
| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-62-3 | |
| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9α-Hydroxyandrostenedione involved in the biosynthesis of eplerenone?
A1: 9α-Hydroxyandrostenedione (9α-OH-AD) serves as a crucial intermediate in the semisynthetic production of eplerenone, a steroidal aldosterone receptor antagonist. The process involves microbial conversion of androstenedione (4-AD) to 9α-OH-AD as a starting point. [] Subsequent chemical modifications, including epoxidation, condensation, carboxyl removal, double bond introductions, furanization, oxidation, esterification, and another epoxidation step, ultimately yield eplerenone. []
Q2: Can Mycobacterium tuberculosis utilize 9α-Hydroxyandrostenedione?
A2: While the research doesn't directly investigate Mycobacterium tuberculosis utilizing 9α-OH-AD, it highlights the bacterium's ability to degrade cholesterol. Interestingly, disruption of the gene Rv3537 (kstD) hinders cholesterol degradation, leading to an accumulation of 9-hydroxy-4-androstene-3,17-dione (9α-OH-AD). [] This observation suggests that 9α-OH-AD is an intermediate in the cholesterol degradation pathway of Mycobacterium tuberculosis. [] Further research is needed to determine if Mycobacterium tuberculosis can directly utilize 9α-OH-AD as an energy source.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


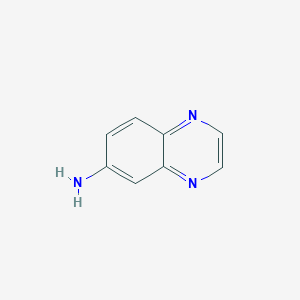
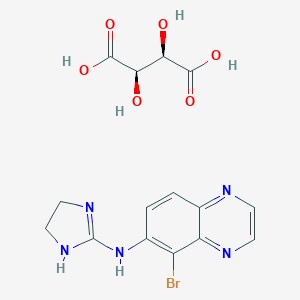

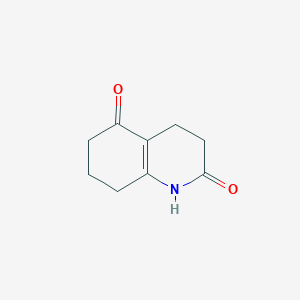

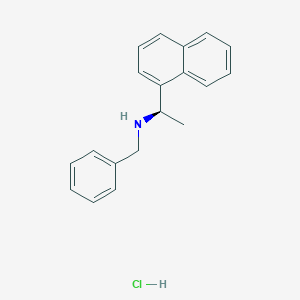
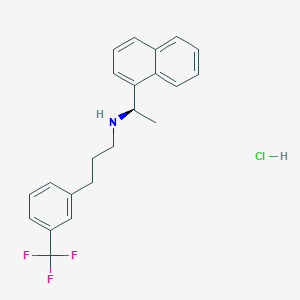
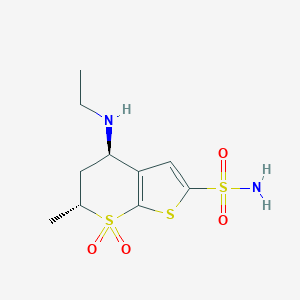


![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)


